molecular formula C18H16FN3O3 B2556618 N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxyacetamide CAS No. 899969-63-2

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxyacetamide

Cat. No.: B2556618
CAS No.: 899969-63-2
M. Wt: 341.342
InChI Key: SPMJMWCIJYREQQ-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxyacetamide is a synthetic compound featuring a quinazolinone core fused with a fluorinated phenyl group and a methoxyacetamide side chain. Quinazolinones are heterocyclic systems known for diverse pharmacological activities, including kinase inhibition, antimicrobial, and anticancer properties . The fluorine atom at the 2-position of the phenyl ring enhances electronegativity and metabolic stability, while the methoxy group in the acetamide moiety may improve solubility and bioavailability.

Properties

IUPAC Name

N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3/c1-11-20-15-6-4-3-5-13(15)18(24)22(11)12-7-8-14(19)16(9-12)21-17(23)10-25-2/h3-9H,10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMJMWCIJYREQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems

Target Compound : Contains a 4-oxoquinazolin-3(4H)-yl group, a bicyclic aromatic system with hydrogen-bonding capabilities.
Comparisons :

  • Thiazolidinone Derivatives (e.g., ): Feature a 4-oxothiazolidin-3-yl ring, a monocyclic structure with sulfur and nitrogen atoms.
  • Thiadiazole Derivatives (e.g., ): Include a 1,3,4-thiadiazole ring, which is electron-deficient and may enhance reactivity in electrophilic substitutions .
  • Triazole Derivatives (e.g., ): Contain 1,2,4-triazole moieties, known for metabolic stability and metal-chelating properties, but lack the fused bicyclic structure of quinazolinones .

Substituent Effects

Compound Key Substituents Impact on Properties
Target Compound 2-fluoro, 2-methyl (quinazolinone), methoxy (acetamide) Fluorine enhances lipophilicity and binding affinity; methoxy improves solubility .
N-(4-Methoxyphenyl)-... () 4-methoxyphenyl, phenylimino (thiazolidinone) Methoxy increases solubility; phenylimino may stabilize tautomeric forms .
EP 2 697 207 B1 Derivatives () Trifluoromethyl, thiazolyl Trifluoromethyl groups boost metabolic stability and electron-withdrawing effects .
N-[4-Acetyl-5-(4-fluorophenyl)... () 4-fluorophenyl, thiadiazole Fluorophenyl enhances aromatic interactions; thiadiazole increases acidity .

Physicochemical Properties

Property Target Compound Thiazolidinone () Thiadiazole ()
Molecular Weight ~375 g/mol (estimated) ~350–400 g/mol ~300–350 g/mol
LogP (Lipophilicity) Moderate (methoxy vs. fluoro) High (aromatic substituents) Low (polar thiadiazole)
Hydrogen Bond Acceptors 5 (quinazolinone + acetamide) 4 (thiazolidinone + acetamide) 3 (thiadiazole)

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